1H,2H-Hexafluorocyclopentene

Molecular Spectroscopy Conformational Analysis Material Science

1H,2H-Hexafluorocyclopentene (also known as 3,3,4,4,5,5-hexafluorocyclopentene or F6E; CAS 1005-73-8) is a partially fluorinated cyclic olefin with the molecular formula C₅H₂F₆. It belongs to the class of five-membered ring fluorides (c-C5Fs) that are actively investigated as environmentally friendlier alternatives to traditional chlorofluorocarbons (CFCs) in applications such as specialty etchants, heat transfer fluids, and advanced materials intermediates.

Molecular Formula C5H2F6
Molecular Weight 176.06 g/mol
CAS No. 1005-73-8
Cat. No. B087256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H-Hexafluorocyclopentene
CAS1005-73-8
Molecular FormulaC5H2F6
Molecular Weight176.06 g/mol
Structural Identifiers
SMILESC1=CC(C(C1(F)F)(F)F)(F)F
InChIInChI=1S/C5H2F6/c6-3(7)1-2-4(8,9)5(3,10)11/h1-2H
InChIKeyFHQKLIHFKVAEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,2H-Hexafluorocyclopentene (CAS 1005-73-8): A Differentiated Fluorinated Building Block for Advanced Materials and Electronics


1H,2H-Hexafluorocyclopentene (also known as 3,3,4,4,5,5-hexafluorocyclopentene or F6E; CAS 1005-73-8) is a partially fluorinated cyclic olefin with the molecular formula C₅H₂F₆ [1]. It belongs to the class of five-membered ring fluorides (c-C5Fs) that are actively investigated as environmentally friendlier alternatives to traditional chlorofluorocarbons (CFCs) in applications such as specialty etchants, heat transfer fluids, and advanced materials intermediates [2]. The compound's defining feature is the sequential replacement of fluorine atoms on the sp² hybridized carbons of the cyclopentene ring with hydrogen atoms, yielding a distinct stereoelectronic profile compared to its fully fluorinated analog, octafluorocyclopentene [3].

Why 1H,2H-Hexafluorocyclopentene Cannot Be Replaced by Its Fully Fluorinated Analog Octafluorocyclopentene


While 1H,2H-hexafluorocyclopentene (F6E) and octafluorocyclopentene (F8E) are both fluorinated cyclopentenes, their substitution patterns lead to distinct differences in molecular geometry and material properties that preclude simple interchangeability. The replacement of two fluorine atoms with hydrogen in F6E results in a significantly higher ring-puckering barrier (367 wn vs. 222 wn for F8E), indicating a more rigid, planarized conformation that affects its π-conjugation and photophysical behavior [1]. Furthermore, the presence of vinylic hydrogens in F6E creates a reactive handle for regioselective addition-elimination chemistry, allowing it to serve as a distinct synthetic intermediate for 1,2-disubstituted π-conjugated luminophores, a pathway not directly accessible from the fully substituted F8E [2]. This differential reactivity and conformational rigidity are critical for applications requiring precise molecular geometry, such as in the design of organic light-emitting diodes (OLEDs) and photochromic switches [3].

Quantitative Differentiation Guide: 1H,2H-Hexafluorocyclopentene vs. Octafluorocyclopentene and Other Analogs


Molecular Conformational Rigidity: Significantly Higher Ring-Puckering Barrier than Octafluorocyclopentene

The ring-puckering potential, a measure of the energy required to deform the cyclopentene ring from planarity, was determined using Fourier transform microwave spectroscopy. 1H,2H-Hexafluorocyclopentene exhibits a calculated ring-puckering barrier height of 367 wavenumbers (wn). This is 65% higher than the barrier of 222 wn for octafluorocyclopentene and 21% higher than the 302 wn barrier for 1H-heptafluorocyclopentene [1].

Molecular Spectroscopy Conformational Analysis Material Science

Thermal Stability: Comparable High-Temperature Robustness to Hepta- and Octafluorocyclopentene for Semiconductor Processing

Thermal stability was assessed via tubular furnace pyrolysis experiments over a temperature range of 500-850°C. 1H,2H-Hexafluorocyclopentene (6FE) was found to be stable below 650°C. This stability is directly comparable to that of 1,3,3,4,4,5,5-heptafluorocyclopentene (7FE) and octafluorocyclopentene (8FE), which also exhibited stability up to 650°C under the same experimental conditions [1].

Thermal Stability Semiconductor Etching Environmental Safety

Photochromic Switching Speed: Fluorinated Cyclopentene Core Enables 4.7x Faster Ring Closure than Non-Fluorinated Analog

The switching behavior of a 1,2-bis(5-phenyl-2-methylthien-3-yl)perfluorocyclopentene derivative was compared directly with its non-fluorinated (perhydro) analogue. The fluorinated molecule, which features a hexafluorocyclopentene core, switches faster than its nonfluorinated analogue by a factor of approximately 4.7 [1]. This demonstrates a clear class-level advantage for the perfluorocyclopentene scaffold in photochromic applications.

Photochromism Molecular Switching Optoelectronics

Ligand Electronic Tuning: Hexafluorocyclopentene Framework Yields Weakly σ-Donating Phosphines for Enhanced Lewis Acidity

Polyfluorinated phosphines synthesized with a hexafluorocyclopentene skeleton exhibit a substantially decreased s-character of the phosphorus lone pair orbital, as determined by ¹JPSe coupling constants of their selenides. This confirms their weak σ-donating ability, a key property for generating Lewis-acidic transition-metal catalysts [1].

Catalysis Organometallic Chemistry Ligand Design

OLED Performance: A Hexafluorocyclopentene-Derived Diarylethene Achieves 7677 cd/m² Green Emission

An OLED device fabricated using an emitting material based on 1,2-bis{4-[(phenyl)(m-tolyl)amino]biphenyl}-3,3,4,4,5,5-hexafluorocyclopentene achieved a luminance of 7677 cd/m² at approximately 13 V with strong green emission at ~540 nm [1].

OLED Light-Emitting Diodes Display Materials

Targeted Application Scenarios for 1H,2H-Hexafluorocyclopentene Based on Quantitative Differentiation


Precision Semiconductor Etching Processes Requiring High Selectivity and Thermal Robustness

For semiconductor manufacturers developing advanced etching processes, 1H,2H-hexafluorocyclopentene offers a unique combination of properties. Its thermal stability up to 650°C [1] ensures it can withstand the thermal demands of plasma etching. While direct etching selectivity data for this specific compound is limited, the class of hydrofluorocyclopentenes (like C5HF7) has demonstrated high SiO2/Si3N4 selectivity (up to 40) [2]. The presence of vinylic hydrogens in 1H,2H-hexafluorocyclopentene is hypothesized to play a key role in forming protective hydrofluorocarbon films on non-oxide surfaces, a mechanism that enhances selectivity [3].

Design of High-Speed Photochromic Switches and Smart Materials

The fluorinated cyclopentene core, as found in 1H,2H-hexafluorocyclopentene, is a preferred scaffold for high-performance photochromic materials. Compared to non-fluorinated analogs, the fluorinated system enables a 4.7x faster ring-closure switching speed, a critical advantage for applications like optical data storage and fast-response smart windows [1]. This speed advantage is directly linked to the unique electronic effects of the fluorine substitution.

Synthesis of Tunable π-Conjugated Luminophores for OLED Displays

The vinylic hydrogens of 1H,2H-hexafluorocyclopentene provide a distinct synthetic handle for regioselective functionalization, allowing it to be converted into a wide array of 1,2-disubstituted π-conjugated luminophores via addition-elimination chemistry [1]. This synthetic versatility enables precise tuning of emission color, from deep blue to orange, by modulating terminal substituents and controlling molecular aggregation [2]. The resulting materials have demonstrated strong electroluminescence in OLED devices, achieving luminance values of 7677 cd/m² for green emitters [3].

Development of Electron-Deficient Phosphine Ligands for Transition Metal Catalysis

For chemists designing new transition metal catalysts, the hexafluorocyclopentene skeleton serves as a powerful electron-withdrawing framework for phosphine ligands. These ligands exhibit substantially decreased σ-donating ability, as confirmed by ¹JPSe NMR analysis, which enhances the Lewis acidity of coordinated metal centers [1]. This electronic tuning is valuable for catalyzing reactions like alkyne hydration and hydroarylation, where increased electrophilicity at the metal center can improve reaction rates and selectivity.

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